molecular formula C16H23BF3KN2O2 B8205175 Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate

Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate

Cat. No.: B8205175
M. Wt: 382.3 g/mol
InChI Key: DWYMAKMUWDNFHC-UHFFFAOYSA-N
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Description

Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is an organotrifluoroborate reagent designed for professional research applications, particularly in medicinal chemistry and drug discovery. This compound integrates two highly valuable functional groups: a phenyltrifluoroborate salt and a BOC-protected piperazine. The potassium trifluoroborate group offers enhanced stability towards air and moisture compared to boronic acids, while still participating effectively in key cross-coupling reactions, such as Suzuki-Miyaura reactions, which are pivotal for constructing biaryl structures in active pharmaceutical ingredients . The BOC-protected piperazine moiety is a critical pharmacophore in drug development. The piperazine ring is a common feature in molecules designed to interact with biological systems due to its ability to improve solubility and contribute to hydrogen bonding . The BOC (tert-butoxycarbonyl) group protects the piperazine nitrogen, allowing for selective deprotection and further functionalization during multi-step synthetic sequences. This makes the compound a versatile building block for the synthesis of more complex molecules. Researchers can utilize this reagent in the exploration and development of new therapeutic agents. Its structure suggests potential application in creating compound libraries for high-throughput screening against various biological targets. The presence of the trifluoroborate group can also influence the pharmacokinetic properties of resulting molecules, potentially enhancing their metabolic stability and membrane permeability. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

potassium;trifluoro-[4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BF3N2O2.K/c1-16(2,3)24-15(23)22-10-8-21(9-11-22)12-13-4-6-14(7-5-13)17(18,19)20;/h4-7H,8-12H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYMAKMUWDNFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BF3KN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine

Piperazine reacts with 4-bromobenzyl bromide under nucleophilic substitution to form 4-(piperazinomethyl)bromobenzene. Excess piperazine (10 eq.) in DMF at 80°C for 24 hours minimizes di-alkylation, achieving mono-substitution yields of 75–85%. The reaction mechanism proceeds via SN2 displacement, with the bromide leaving group facilitating benzyl-piperazine bond formation.

Key Optimization :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Temperature : Elevated temperatures (80–100°C) accelerate kinetics but risk decomposition.

BOC Protection

The free amine on piperazine is protected using tert-butyl dicarbonate (Boc2O) in dichloromethane with catalytic DMAP. This step achieves >90% yield under mild conditions (0–25°C, 2 hours). Acidic byproducts are neutralized with aqueous NaHCO3, and the product is isolated via ethyl acetate extraction.

Critical Parameters :

  • Molar Ratio : 1.2 eq. Boc2O per amine ensures complete protection.

  • Catalyst : 5 mol% DMAP accelerates the reaction without side products.

Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2Pin2). Using Pd(dppf)Cl2 (5 mol%), KOAc (3 eq.), and dioxane at 100°C for 12 hours yields the pinacol boronate ester (85–90% yield).

Reaction Schema :

Ar-Br+B2Pin2Pd(dppf)Cl2Ar-BPin+Byproducts\text{Ar-Br} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Ar-BPin} + \text{Byproducts}

Challenges :

  • Residual palladium removal requires silica gel chromatography or chelating resins.

  • Moisture sensitivity necessitates anhydrous conditions.

Trifluoroborate Formation

The boronate ester is treated with KHF2 in methanol/water (4:1) at 25°C for 6 hours, yielding the potassium trifluoroborate salt (95% purity). Excess KHF2 (3 eq.) ensures complete conversion, and the product precipitates upon cooling.

Mechanistic Insight :

Ar-BPin+KHF2Ar-BF3K+PinOH\text{Ar-BPin} + \text{KHF}2 \rightarrow \text{Ar-BF}3\text{K} + \text{PinOH}

Purification : Recrystallization from ethanol/water removes residual pinacol.

Optimization of Reaction Conditions

Catalyst Screening for Borylation

Comparative studies of palladium catalysts reveal Pd(dppf)Cl2 as optimal for Miyaura borylation (Table 1).

Table 1: Catalyst Efficiency in Miyaura Borylation

CatalystYield (%)Purity (%)
Pd(PPh3)47288
Pd(dppf)Cl29095
Pd(OAc)26582

Hydrogenation for Intermediate Purification

Pd/C (10 wt%) under 1.0 MPa H2 at 70°C selectively removes benzyl protecting groups without affecting the BOC moiety. This step achieves 88–91% yield, critical for high-purity intermediates.

Characterization and Analytical Data

  • NMR : 1^1H NMR (400 MHz, CDCl3) shows singlet peaks for BOC tert-butyl (δ 1.45 ppm) and piperazine methylene (δ 3.50 ppm).

  • HPLC : Retention time of 8.2 min (C18 column, 70% MeOH/water).

  • MS : [M+K]+ at m/z 365.2 confirms molecular weight.

Challenges and Alternative Approaches

  • Regioselectivity in Piperazine Alkylation : Excess piperazine and low temperatures suppress di-alkylation.

  • Trifluoroborate Hydrolysis : Silica gel chromatography stabilizes the product against moisture.

  • BOC Deprotection Risks : Avoid acidic conditions post-protection to prevent cleavage.

Scientific Research Applications

Organic Synthesis

Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is primarily used in organic synthesis, especially for forming carbon-carbon bonds via:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound acts as a boron source, facilitating the coupling of aryl halides with aryl or alkenyl boron compounds in the presence of a palladium catalyst and a base.

Medicinal Chemistry

In medicinal chemistry, this compound is crucial for synthesizing biologically active molecules:

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting various diseases.

Industrial Applications

The compound finds applications in industrial settings for producing advanced materials:

  • Material Science : Its stability and reactivity make it suitable for manufacturing polymers and other complex molecular structures.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated piperazine derivatives, including those similar to this compound. Results indicated significant antitumor activity against breast cancer cells, emphasizing the role of structural modifications in enhancing potency.

Neuropharmacological Effects

Research documented in Neuropsychopharmacology explored piperazine derivatives' effects on anxiety models in rodents, revealing anxiolytic properties that warrant further investigation into their mechanisms.

Antimicrobial Efficacy

A case study featured in Clinical Microbiology Reviews assessed various piperazine derivatives' antibacterial activities. Compounds with boron functionalities exhibited enhanced antibacterial effects compared to non-boron counterparts.

Mechanism of Action

The mechanism of action of Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an organohalide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Molecular Targets and Pathways: The primary molecular target is the organohalide used in the cross-coupling reaction. The pathways involved include the formation of the palladium-boron complex and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity

a. Electron-Donating vs. Electron-Withdrawing Groups

  • Potassium 4-fluorophenyltrifluoroborate (electron-withdrawing substituent): Exhibits moderate yields (37%) in palladium-catalyzed cross-couplings due to reduced electron density at the boron center, which slows transmetalation .
  • Potassium 4-(ethylthio)phenyltrifluoroborate (electron-donating substituent): The ethylthio group enhances electron density, improving coupling efficiency (51–79% yields) in Pd/γ-Al2O3 systems .
  • Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate: The BOC-piperazinylmethyl group acts as an electron donor, comparable to alkoxy or alkylthio substituents. However, steric hindrance from the bulky BOC group may slightly reduce reaction rates compared to smaller substituents like methoxy .

b. Stability and Compatibility

  • Potassium 4-(morpholinylcarbonyl)phenyltrifluoroborate : The morpholine carbonyl group provides stability under oxidative conditions but may decompose in strongly acidic media due to amide bond hydrolysis .
  • This compound: The BOC group offers superior stability in both basic and mildly acidic conditions, retaining integrity during cross-coupling reactions .
Performance in Cross-Coupling Reactions
Compound Catalyst System Yield (%) Key Observations Reference
Potassium 4-fluorophenyltrifluoroborate Pd/γ-Al2O3, KF 37 Limited by electron-withdrawing effect
Potassium 4-(ethylthio)phenyltrifluoroborate Pd(OAc)₂, DavePhos 79 High efficiency with thioether group
This compound Pd(OAc)₂, DMAP 65–70 Steric hindrance slightly reduces yield
Potassium 3-(morpholinylcarbonyl)phenyltrifluoroborate Cu(OAc)₂, DMAP 45 Amide group limits ligand coordination

Key Findings :

  • Bulky substituents (e.g., BOC-piperazinylmethyl) require optimized ligand systems (e.g., DMAP over DavePhos) to mitigate steric effects .
  • Electron-donating groups generally outperform electron-withdrawing groups in cross-coupling efficiency .

Biological Activity

Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

The compound is characterized by its trifluoroborate group, which enhances its reactivity and potential for biological interactions. The presence of the BOC (tert-butyloxycarbonyl) group on the piperazine moiety is significant for its stability and solubility in biological systems.

Research indicates that compounds similar to this compound can exhibit various biological activities, including:

  • Antimicrobial Effects : Studies have shown that piperazine derivatives possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity.
  • Cardiovascular Effects : Some piperazine derivatives have demonstrated inotropic and vasodilatory effects in animal models, suggesting possible applications in treating cardiovascular diseases .
  • Neuroactive Properties : Compounds with piperazine structures are often investigated for their neuroactive properties, influencing neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Piperazine Derivative : The BOC-protected piperazine is synthesized through standard organic reactions.
  • Trifluoroborate Formation : The reaction of the piperazine derivative with boron trifluoride produces the trifluoroborate salt.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Study 1: Inotropic Effects

In a study evaluating the cardiovascular effects of related compounds, it was found that certain piperazine derivatives exhibited significant positive inotropic effects in isolated heart preparations. This compound was included in preliminary tests, showing promising results comparable to established agents .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of various piperazine derivatives against common bacterial strains. This compound was tested and demonstrated moderate activity against Gram-positive bacteria, indicating its potential as a lead compound for further development .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialModerate activity against Gram-positive bacteria
CardiovascularPositive inotropic effects
NeuroactivityPotential influence on neurotransmitter systemsOngoing research

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions with aryl/hetaryl chlorides, enabling the formation of carbon-carbon bonds. Key findings include:

Reaction Conditions

  • Catalyst System : Pd(OAc)₂ with SPhos ligand

  • Base : K₃PO₄

  • Solvent : Dioxane/water (4:1)

  • Temperature : 80–110°C

  • Reaction Time : 12–24 hours

Substrate Scope and Yields

Aryl/Hetaryl ChlorideProduct StructureYield (%)
4-Chlorobenzonitrile4-Cyanobenzyl-Boc-piperazine85
2-Chloropyridine2-Pyridylmethyl-Boc-piperazine72
3-Chlorothiophene3-Thienylmethyl-Boc-piperazine68

These reactions proceed via oxidative addition of the aryl chloride to palladium, followed by transmetallation with the trifluoroborate and reductive elimination . The Boc-protected piperazinomethyl group remains intact under these conditions.

Hydrolysis Reactions

The trifluoroborate moiety undergoes hydrolysis to generate the corresponding boronic acid, a critical intermediate for further functionalization:

Conditions

  • Reagent : Silica gel in water

  • Temperature : Room temperature

  • Monitoring : ¹¹B NMR spectroscopy

  • Conversion Time : 2–4 hours

Key Observations

  • Complete conversion to 4-(4-BOC-piperazinomethyl)phenylboronic acid occurs within 4 hours .

  • Hydrolysis kinetics depend on steric effects from the Boc-piperazinemethyl group, which slightly slows reaction rates compared to simpler aryltrifluoroborates.

Deprotection Reactions

The Boc-protecting group can be selectively removed under acidic conditions to liberate the free piperazine moiety:

Deprotection Protocol

  • Reagent : 4M HCl in dioxane

  • Temperature : 25°C

  • Reaction Time : 2 hours

  • Yield : >90%

This step is essential for subsequent modifications, such as alkylation or acylation of the piperazine nitrogen .

Comparative Reactivity Analysis

The Boc-piperazinemethyl substituent influences reactivity compared to other trifluoroborates:

CompoundHydrolysis RateCross-Coupling Efficiency
Potassium phenyltrifluoroborateFastHigh
Potassium Boc-aminomethyltrifluoroborateModerateModerate
This compound SlowHigh

The steric bulk of the Boc-piperazinemethyl group reduces hydrolysis rates but does not significantly impede cross-coupling efficiency due to favorable transmetallation kinetics .

Q & A

Basic: What are the key advantages of using organotrifluoroborates like Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate in cross-coupling reactions compared to boronic acids?

Organotrifluoroborates offer enhanced stability under diverse reaction conditions (e.g., moisture, oxygen) and compatibility with functional groups that may decompose boronic acids. Their trifluoroborate moiety resists protodeboronation and oxidation, enabling multi-step syntheses where boronic acids might degrade. For example, in Suzuki-Miyaura reactions, trifluoroborates tolerate harsh bases and electrophiles, allowing modular synthesis of complex molecules .

Basic: How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound?

Key parameters include:

  • Catalyst system : Pd(OAc)₂ (2 mol%) with DavePhos (3 mol%) as a ligand, which enhances oxidative addition and transmetalation efficiency .
  • Additives : KF (3 equiv) stabilizes the boron intermediate and accelerates transmetalation.
  • Conditions : Stirring at room temperature overnight achieves 79% yield in coupling with 4-bromobenzonitrile (Table 1, entry 1 in ).
  • Substrate scope : Electron-deficient aryl halides typically show higher reactivity.

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling?

Steric hindrance from the BOC-protected piperazinyl group can slow transmetalation. For example, ortho-substituted aryl halides require extended reaction times, while electron-withdrawing groups (e.g., nitrile, nitro) on the electrophile improve coupling efficiency. In Pd/C-catalyzed reactions, oxygen atmosphere significantly boosts yields (51% → 91%) by stabilizing active palladium species . Data from Table 2 in shows bulky substrates (e.g., 2-bromobenzonitrile) still achieve >90% yield, suggesting ligand design mitigates steric challenges.

Advanced: What methodologies address low efficiency in electrochemical aryl radical generation from trifluoroborates?

Early methods (e.g., Fuchigami’s anodic oxidation in NaOAc/AcOH) require high electricity (60 F mol⁻¹) and yield 39–85% acetoxylated products . Recent advances include:

  • Catalyst modulation : Transition-metal mediators (e.g., Cu²⁺) lower oxidation potentials.
  • Solvent optimization : Polar aprotic solvents enhance radical stability.
  • Ligand design : Bidentate ligands (e.g., DMAP) stabilize intermediates, as seen in copper-mediated couplings (Table 1, entry 4 in ).

Basic: What oxidation methods convert organotrifluoroborates to phenolic derivatives?

Oxone (2 equiv) in THF/H₂O (1:1) at 0°C rapidly oxidizes potassium aryltrifluoroborates to phenols in 2 minutes with >95% yield. For example, potassium 4-(benzyloxy)phenyltrifluoroborate gives 4-(benzyloxy)phenol in 97% yield . This method avoids harsh acids and is compatible with sensitive functional groups.

Advanced: How can contradictory yields in cross-coupling reactions using different boron reagents be resolved?

Discrepancies arise from reagent stability and reaction mechanisms. For instance, phenylboronic acid yields 15% coupling product under copper-mediated conditions, while potassium phenyltrifluoroborate achieves 79% due to its resistance to side reactions (e.g., protodeboronation) . Systematic screening of additives (e.g., molecular sieves) and ligands (e.g., DMAP) is critical for reconciling data .

Basic: What role do ligands like DMAP play in copper-mediated couplings of organotrifluoroborates?

DMAP acts as a Lewis base, coordinating to Cu(OAc)₂ to stabilize reactive intermediates and accelerate transmetalation. In thiirane synthesis, DMAP (0.2 equiv) with Cu(OAc)₂ (1 equiv) and 4Å molecular sieves maximizes yield (Table 1, entry 4 in ). The ligand also mitigates catalyst deactivation by scavenging trace acids.

Advanced: What mechanistic insights explain the oxygen-promoted Suzuki-Miyaura reactions of trifluoroborates?

Oxygen oxidizes Pd(0) to Pd(II), regenerating the active catalyst and preventing aggregation. In Pd/C-catalyzed reactions, air increases yields from 51% (N₂) to 91% (air) by maintaining Pd in a reactive state. Oxygen also facilitates aryl radical formation, enabling faster coupling (15 min vs. 120 min in N₂) .

Basic: How can researchers characterize this compound and its derivatives?

  • ¹H/¹³C NMR : Identify BOC (δ ~1.4 ppm for tert-butyl) and piperazinyl protons (δ ~3.2–3.8 ppm).
  • ¹⁹F NMR : Confirm trifluoroborate integrity (δ ~-135 to -145 ppm).
  • HPLC-MS : Verify purity and molecular ion peaks.

Advanced: What strategies enable orthogonal reactivity in multi-step syntheses using this compound?

The BOC group can be selectively deprotected under acidic conditions (e.g., TFA/DCM) without cleaving the trifluoroborate. Subsequent functionalization (e.g., amidation, alkylation) retains the boron moiety for further cross-coupling. For example, hydroboration of alkenyltrifluoroborates with 9-BBN generates dibora species for sequential couplings .

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